Complete G-Protein Bias vs. Tavapadon's Partial β-Arrestin Activity – A Signaling Selectivity Differentiator
Razpipadon (PW0464, compound 24) exhibits complete G-protein signaling bias at the human D1 receptor with no detectable β-arrestin recruitment activity, in contrast to its closest structural analog Tavapadon, which retains partial β-arrestin agonism. In the Gs-cAMP accumulation assay in HEK293 cells, Razpipadon achieves an EC₅₀ of 5.3 ± 1.0 nM with an efficacy (Emax) of 104 ± 2% relative to dopamine [1]. In the parallel arrestin-TANGO assay, Razpipadon demonstrates no activity (NA), confirming complete functional selectivity for G-protein over β-arrestin pathways [1]. By comparison, Tavapadon ((Rac)-PF-06649751) displays both Gs-cAMP activity (EC₅₀ = 0.8 nM) and partial β-arrestin2 recruitment (EC₅₀ = 68 nM) [2]. Bias factors could not be calculated for Razpipadon due to the complete absence of β-arrestin activity, whereas the unbiased agonist compound 19 (PW0441) from the same series yields a bias factor of 1.28 [1]. The structural basis for this differential signaling was resolved by cryo-EM: Razpipadon lacks the π-π stacking interaction with Phe288 and the hydrogen bond with Ser107 in TM3 that are present in unbiased agonists, and its difluoromethoxy substituent forms unique fluorine-mediated contacts with S198⁵.⁴² and S202⁵.⁴⁶ [3].
| Evidence Dimension | Signaling bias – Gs-cAMP EC₅₀ and β-arrestin recruitment at human D1 receptor |
|---|---|
| Target Compound Data | Razpipadon (PW0464): Gs-cAMP EC₅₀ = 5.3 ± 1.0 nM (Emax = 104 ± 2% DA); β-arrestin recruitment = No Activity (NA) – complete G-protein bias |
| Comparator Or Baseline | Tavapadon: Gs-cAMP EC₅₀ = 0.8 nM; β-arrestin2 EC₅₀ = 68 nM (partial β-arrestin activity). Compound 19 (PW0441, unbiased agonist): Gs-cAMP EC₅₀ = 0.3 ± 0.1 nM; β-arrestin EC₅₀ = 35 ± 4 nM; bias factor = 1.28 |
| Quantified Difference | Razpipadon shows complete absence of β-arrestin recruitment (NA) vs. Tavapadon (EC₅₀ 68 nM) and vs. unbiased compound 19 (EC₅₀ 35 nM). Qualitative difference: complete vs. partial vs. absent signaling bias. |
| Conditions | HEK293 cells expressing human D1R; Gs-cAMP accumulation assay (HTRF); β-arrestin TANGO assay; data from Wang et al. ACS Med Chem Lett 2019 and MedChemExpress Tavapadon product data |
Why This Matters
Complete G-protein bias without β-arrestin engagement is mechanistically linked to reduced receptor desensitization and sustained efficacy, making Razpipadon the preferred tool compound for studies requiring pure G-protein pathway interrogation at D1R, as opposed to Tavapadon which co-activates arrestin pathways.
- [1] Wang P, Chinna-Meyyappan A, Feldman HH, et al. Synthesis and Pharmacological Evaluation of Noncatechol G Protein Biased and Unbiased Dopamine D1 Receptor Agonists. ACS Med Chem Lett. 2019;10(5):792-799. Table 1: compound 24 EC₅₀ 5.3 ± 1.0 nM, Emax 104 ± 2%; Table 2: compound 24 NA for β-arrestin. View Source
- [2] MedChemExpress. (Rac)-Tavapadon ((Rac)-PF-06649751) product technical datasheet. GS-cAMP EC50=0.8 nM; β-arrestin2 EC50=68 nM. Accessed 2025. View Source
- [3] Teng X, Chen S, Nie Y, et al. Ligand recognition and biased agonism of the D1 dopamine receptor. Nat Commun. 2022;13:3186. Figure 3e: structural overlay of tavapadon-bound D1R and PW0464-bound D1R. View Source
